molecular formula C14H14BrN3O2 B2743929 7-(5-Bromo-1,3-benzoxazol-2-yl)-1,7-diazaspiro[3.5]nonan-2-one CAS No. 2249157-80-8

7-(5-Bromo-1,3-benzoxazol-2-yl)-1,7-diazaspiro[3.5]nonan-2-one

货号 B2743929
CAS 编号: 2249157-80-8
分子量: 336.189
InChI 键: MLTYJSCGLIKFBR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

7-(5-Bromo-1,3-benzoxazol-2-yl)-1,7-diazaspiro[3.5]nonan-2-one, also known as BRD0705, is a synthetic compound with potential applications in scientific research. This compound is a spirocyclic lactam that contains a benzoxazole ring and a diazaspiro nonane scaffold. BRD0705 has been shown to have promising biological activity, making it a valuable tool for studying various biochemical and physiological processes.

作用机制

7-(5-Bromo-1,3-benzoxazol-2-yl)-1,7-diazaspiro[3.5]nonan-2-one acts as a selective inhibitor of HDAC6, a class IIb HDAC that is involved in the regulation of microtubule dynamics and cellular trafficking. By inhibiting HDAC6, this compound can alter the acetylation status of various proteins, leading to changes in their activity and function.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its HDAC inhibitory activity, this compound has been found to induce autophagy, a cellular process involved in the degradation of damaged or unwanted proteins and organelles. This compound has also been shown to have anti-inflammatory and neuroprotective effects.

实验室实验的优点和局限性

One advantage of using 7-(5-Bromo-1,3-benzoxazol-2-yl)-1,7-diazaspiro[3.5]nonan-2-one in laboratory experiments is its selectivity for HDAC6, which allows for targeted modulation of this enzyme without affecting other HDACs. However, one limitation is the lack of specificity for other cellular targets, which could potentially lead to off-target effects.

未来方向

There are several potential future directions for research involving 7-(5-Bromo-1,3-benzoxazol-2-yl)-1,7-diazaspiro[3.5]nonan-2-one. One area of interest is the development of more potent and selective HDAC6 inhibitors based on the structure of this compound. Additionally, further studies are needed to elucidate the precise molecular mechanisms underlying the effects of this compound on cellular processes such as autophagy and inflammation. Finally, the potential therapeutic applications of this compound in the treatment of various diseases should be explored in greater detail.

合成方法

The synthesis of 7-(5-Bromo-1,3-benzoxazol-2-yl)-1,7-diazaspiro[3.5]nonan-2-one involves a multi-step process that begins with the preparation of 5-bromo-2-aminobenzoxazole. This intermediate is then reacted with 1,7-dibromoheptane to form the spirocyclic lactam. The final compound is obtained through a series of purification steps, including column chromatography and recrystallization.

科学研究应用

7-(5-Bromo-1,3-benzoxazol-2-yl)-1,7-diazaspiro[3.5]nonan-2-one has been studied for its potential use in various scientific research applications. One area of interest is its ability to modulate the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inhibition of HDACs has been shown to have therapeutic potential in the treatment of cancer and other diseases.

属性

IUPAC Name

7-(5-bromo-1,3-benzoxazol-2-yl)-1,7-diazaspiro[3.5]nonan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrN3O2/c15-9-1-2-11-10(7-9)16-13(20-11)18-5-3-14(4-6-18)8-12(19)17-14/h1-2,7H,3-6,8H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLTYJSCGLIKFBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC(=O)N2)C3=NC4=C(O3)C=CC(=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。